Cyanine5 NHS ester bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

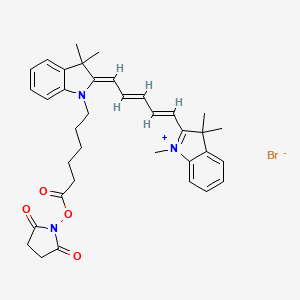

(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N3O4.BrH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPKNZBTUJEYDG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1653991-59-3 | |

| Record name | 2-(5-[1-[5-(2,5-Dioxo-pyrrolidin-1-yloxycarbonyl)-pentyl]-3,3-dimethyl-1,3-dihydro-indol-2-ylidene]-penta-1,3-dienyl)-1,3,3-trimethyl-3H-indolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyanine5 NHS Ester Bromide

For researchers, scientists, and drug development professionals, Cyanine5 (Cy5) NHS ester bromide is a crucial tool for fluorescently labeling biomolecules. This guide provides a comprehensive overview of its properties, applications, and the detailed protocols necessary for its effective use in various experimental settings.

Core Properties and Characteristics

Cyanine5 NHS ester is a reactive, amine-specific fluorescent dye belonging to the cyanine (B1664457) family.[1] It is widely utilized for covalently attaching a fluorescent tag to proteins, peptides, antibodies, and oligonucleotides.[2][3][4] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amino groups (-NH2), such as those found on the side chain of lysine (B10760008) residues or at the N-terminus of proteins, to form stable amide bonds.[5] This reaction is highly pH-dependent, with optimal labeling achieved at a pH of 8.3-8.5.[6]

The fluorescence of Cy5 lies in the far-red region of the spectrum, which is advantageous for biological imaging as it minimizes autofluorescence from cellular components.[1][7] This property, combined with its high molar extinction coefficient, makes Cy5 a very bright and sensitive fluorescent probe.[1] It is compatible with common excitation sources, including the 633 nm helium-neon laser and the 647 nm line of the krypton-argon laser.[1]

Chemical and Spectroscopic Data

The following table summarizes the key quantitative data for Cyanine5 NHS ester bromide.

| Property | Value | Reference(s) |

| Molecular Formula | C36H42BrN3O4 | [3][8] |

| Molecular Weight | 660.64 g/mol | [8] |

| Excitation Maximum (λex) | ~646 - 651 nm | [1][6][9][10] |

| Emission Maximum (λem) | ~662 - 671 nm | [6][7][9][10] |

| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [1][9][10] |

| Fluorescence Quantum Yield (Φ) | 0.2 | [10] |

| Solubility | Good in DMSO and DMF; very poorly soluble in water | [6][10] |

| Storage | -20°C, desiccated and protected from light | [1][4] |

Bioconjugation and Experimental Protocols

The primary application of Cyanine5 NHS ester is the covalent labeling of biomolecules. The following section provides detailed protocols for this process.

Chemical Reaction Pathway

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

General Protocol for Protein Labeling

This protocol outlines the steps for labeling a protein, such as an antibody, with Cyanine5 NHS ester.

1. Preparation of Reagents:

-

Antibody Solution: The antibody should be in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[5] If the buffer contains amines (e.g., Tris), the antibody must be purified by dialysis or using a desalting column.[5]

-

Reaction Buffer: A 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer with a pH of 8.3-8.5 is recommended.[5][6]

-

Cy5 NHS Ester Stock Solution: Dissolve the Cyanine5 NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[6] This solution should be prepared fresh and protected from light.

2. Labeling Reaction:

-

Calculate Molar Ratio: Determine the desired molar ratio of dye to antibody. A common starting point is a 10:1 to 20:1 molar ratio.[5] The optimal ratio may need to be determined empirically.

-

Reaction Setup:

-

Add the reaction buffer to the antibody solution.

-

Slowly add the calculated volume of the Cy5 NHS ester stock solution to the antibody solution while gently vortexing.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

3. Purification of the Labeled Protein:

-

Remove unreacted dye and byproducts using a size-exclusion chromatography column, such as a spin desalting column with a suitable molecular weight cutoff (e.g., 7K MWCO for antibodies).[5]

4. Determination of Degree of Labeling (DOL):

-

The DOL, which represents the average number of dye molecules per protein, can be calculated spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5 (~650 nm).

-

The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye. An optimal DOL for antibodies is typically between 2 and 7.[5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for labeling an antibody with Cyanine5 NHS ester.

Applications in Research and Drug Development

Cyanine5-labeled biomolecules are instrumental in a variety of applications, including:

-

Fluorescence Microscopy: For visualizing the localization of proteins and other molecules within cells and tissues.

-

Flow Cytometry: For identifying and sorting cells based on the expression of cell surface markers.[9]

-

Immunoassays: Such as ELISA and Western blotting, for the sensitive detection of target antigens.

-

In Vivo Imaging: The far-red emission of Cy5 allows for deep tissue penetration, making it suitable for imaging in living organisms.[9]

-

Oligonucleotide Labeling: For use as probes in techniques like fluorescence in situ hybridization (FISH) and microarrays.[4]

Conclusion

This compound is a versatile and powerful tool for fluorescently labeling a wide range of biomolecules. Its favorable spectroscopic properties, particularly its far-red emission, coupled with the straightforward and efficient amine-reactive chemistry, make it an indispensable reagent in modern biological research and drug development. By following the detailed protocols outlined in this guide, researchers can reliably generate high-quality fluorescent conjugates for a multitude of applications.

References

- 1. goldbio.com [goldbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. benchchem.com [benchchem.com]

- 6. acebiolab.com [acebiolab.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. This compound [chembk.com]

- 9. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 10. Cyanine 5 NHS ester (A270169) | Antibodies.com [antibodies.com]

Cyanine5 NHS Ester Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of Cyanine5 N-hydroxysuccinimide (NHS) ester bromide, a widely utilized fluorescent dye in biological research and drug development. This document details its physicochemical characteristics, provides established experimental protocols for its use in labeling biomolecules, and presents key information in a structured format for ease of reference.

Core Chemical Properties

Cyanine5 (Cy5) NHS ester is an amine-reactive fluorescent dye belonging to the cyanine (B1664457) family. It is renowned for its bright fluorescence in the far-red region of the spectrum, which minimizes autofluorescence from biological samples.[1][2] The NHS ester functional group allows for the straightforward covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[3][4][5][6]

Physicochemical Data

The fundamental chemical and physical properties of Cyanine5 NHS ester bromide are summarized in the table below. It is important to note that various forms of Cy5 NHS ester exist with different counter-ions (e.g., chloride, iodide), which may slightly alter the molecular weight. The data presented here pertains to the bromide salt.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₂BrN₃O₄ | [7][8][9] |

| Molecular Weight | 660.64 g/mol | [8][9] |

| Excitation Maximum (λex) | ~646 - 651 nm | [1][4][5] |

| Emission Maximum (λem) | ~662 - 670 nm | [1][4][5] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [1][4][10][11] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | [4][10][11] |

| Appearance | Dark blue solid | [12][13] |

Solubility and Stability

Proper handling and storage are crucial for maintaining the reactivity and fluorescence of Cy5 NHS ester.

| Parameter | Recommendation | Reference |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[1][4][11][14][15] Poorly soluble in aqueous solutions.[6] | |

| Storage | Store desiccated and protected from light at -20°C.[1][4][11][13][16] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[6][17] | |

| pH Sensitivity | The reaction with primary amines is pH-dependent, with an optimal range of 8.3-9.3.[6][16][17] The dye itself is stable over a pH range of 4-10.[18][19] | |

| Stability | NHS esters are susceptible to hydrolysis in aqueous environments, a process that is accelerated at higher pH.[6][17] It is sensitive to oxygen.[15] |

Experimental Protocols

The following sections provide detailed methodologies for common labeling procedures using Cy5 NHS ester.

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins, such as antibodies, with Cy5 NHS ester. Optimization may be required for specific proteins.

Materials:

-

Protein to be labeled (in an amine-free buffer like PBS)

-

This compound

-

Anhydrous DMSO or DMF

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[17][20]

-

Purification column (e.g., Sephadex G-25)[18]

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[19] Buffers containing primary amines (e.g., Tris) must be avoided.[16]

-

Prepare Dye Stock Solution: Immediately before use, warm the vial of Cy5 NHS ester to room temperature. Prepare a 10-20 mg/mL stock solution in anhydrous DMSO or DMF.[16]

-

Calculate Molar Excess: A molar excess of 8-10 fold of dye to protein is a common starting point for mono-labeling.[17][20] The optimal ratio may need to be determined empirically.[18][19]

-

Labeling Reaction: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, or overnight at 4°C, protected from light.[17]

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.[17][18]

Caption: Workflow for labeling proteins with Cy5 NHS ester.

Oligonucleotide Labeling Protocol

This protocol outlines the labeling of amine-modified oligonucleotides.

Materials:

-

Amine-modified oligonucleotide

-

This compound

-

Anhydrous DMSO or DMF

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.3[16]

-

Nuclease-free water

-

Purification reagents (e.g., for HPLC or ethanol (B145695) precipitation)[16]

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the lyophilized amino-modified oligonucleotide in the labeling buffer to a final concentration of 0.3-0.8 mM.[16]

-

Prepare Dye Stock Solution: Just before use, prepare a 10-20 mg/mL stock solution of Cy5 NHS ester in anhydrous DMSO or DMF.[16]

-

Labeling Reaction: Add the dye stock solution to the oligonucleotide solution.

-

Incubation: Incubate the reaction at room temperature for 1-3 hours, or overnight, protected from light.[16]

-

Purification: Purify the labeled oligonucleotide from excess dye using methods such as ethanol precipitation or reverse-phase HPLC.[16][21] For HPLC, monitor absorbance at 260 nm (oligonucleotide) and ~650 nm (Cy5).[16]

Caption: Workflow for labeling oligonucleotides with Cy5 NHS ester.

Reaction Mechanism

The labeling reaction proceeds via a nucleophilic attack of the primary amine on the succinimidyl ester of the Cy5 molecule. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[16]

References

- 1. goldbio.com [goldbio.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cy5-NHS ester, 1032678-42-4 | BroadPharm [broadpharm.com]

- 5. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 6. acebiolab.com [acebiolab.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. This compound [chembk.com]

- 9. 【this compound】this compound CAS号:1653991-59-3【结构式 性质 活性】-化源网 [chemsrc.com]

- 10. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]

- 11. rndsystems.com [rndsystems.com]

- 12. ibiantech.com [ibiantech.com]

- 13. ibiantech.com [ibiantech.com]

- 14. Cyanine5 NHS ester chloride | TargetMol [targetmol.com]

- 15. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 16. benchchem.com [benchchem.com]

- 17. interchim.fr [interchim.fr]

- 18. genecopoeia.com [genecopoeia.com]

- 19. docs.aatbio.com [docs.aatbio.com]

- 20. lumiprobe.com [lumiprobe.com]

- 21. glenresearch.com [glenresearch.com]

Cyanine5 NHS Ester: A Technical Guide to its Mechanism of Action and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core mechanism of action of Cyanine5 N-hydroxysuccinimide (NHS) ester bromide, a widely utilized fluorescent dye for labeling biomolecules. This document provides a comprehensive overview of the underlying chemistry, optimal reaction conditions, and detailed experimental protocols to empower researchers in their bioconjugation endeavors.

Core Mechanism of Action: Covalent Amide Bond Formation

Cyanine5 (Cy5) NHS ester is an amine-reactive fluorescent reagent used to covalently label proteins, peptides, antibodies, and other biomolecules containing primary amino groups (-NH₂).[1][2] The core of its mechanism lies in a nucleophilic acyl substitution reaction.[1]

The N-hydroxysuccinimide (NHS) ester is a highly reactive group.[3][4] The reaction is initiated when a deprotonated primary amine on the target biomolecule, typically the ε-amino group of a lysine (B10760008) residue or the N-terminal α-amino group, acts as a nucleophile.[5] This amine attacks the carbonyl carbon of the NHS ester. The NHS moiety is an excellent leaving group, and its departure results in the formation of a stable and robust amide bond, covalently linking the Cy5 fluorophore to the biomolecule.[6] The bromide ion is a counter-ion to the positively charged cyanine (B1664457) dye core and generally does not participate directly in the labeling reaction.

The efficiency of this labeling reaction is critically dependent on the pH of the reaction buffer.[3][4][7] At acidic or neutral pH, primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive with the NHS ester.[1][4] Conversely, at highly alkaline pH, the NHS ester is prone to rapid hydrolysis, where it reacts with water instead of the target amine, reducing the labeling efficiency.[3][7]

Quantitative Reaction Parameters

For successful and reproducible bioconjugation, it is crucial to control key reaction parameters. The following tables summarize the critical quantitative data for optimizing the labeling of biomolecules with Cy5 NHS ester.

| Parameter | Recommended Range/Value | Notes |

| Optimal Reaction pH | 8.2 - 8.5[1][7] | A pH of 8.3 is often cited as optimal.[3][7] Some protocols suggest a broader range of 7.2-8.5.[1] |

| Protein Concentration | 2 - 10 mg/mL[2][7] | Higher protein concentrations generally lead to increased labeling efficiency.[7][8] |

| Molar Excess of Dye | 8 - 15:1 (Dye:Protein) | An 8-fold molar excess is a common starting point for mono-labeling.[3][4][9] This ratio may need to be optimized for specific proteins.[9] For antibodies, a dye-to-protein ratio of 4-12 is often targeted.[8] |

| Reaction Temperature | Room Temperature | Can also be performed at 4°C (on ice) overnight.[9] |

| Incubation Time | 1 - 4 hours at Room Temperature or Overnight on ice | Longer incubation times may be necessary at lower pH values.[8] |

Table 1: Key Reaction Condition Parameters

| Solvent | Purpose | Notes |

| Anhydrous DMSO or DMF | To dissolve Cy5 NHS ester | The dye has poor solubility in aqueous solutions.[1] Use high-quality, amine-free DMF.[3][4] |

| 0.1 M Sodium Bicarbonate | Reaction Buffer | Provides the optimal pH of ~8.3.[3] |

| 0.1 M Phosphate Buffer | Alternative Reaction Buffer | pH should be adjusted to the optimal range.[3][4] |

| 50 mM Sodium Borate | Alternative Reaction Buffer | pH 8.5.[5] |

Table 2: Recommended Solvents and Buffers

Visualizing the Process: Diagrams and Workflows

To further elucidate the mechanism and experimental procedure, the following diagrams have been generated using Graphviz.

Caption: Reaction mechanism of Cy5 NHS ester with a primary amine.

Caption: A typical experimental workflow for labeling biomolecules.

Detailed Experimental Protocol

This protocol provides a general guideline for labeling a protein with Cyanine5 NHS ester. It is recommended to optimize the dye-to-protein ratio for each specific application.

Materials:

-

Protein to be labeled (in an amine-free buffer)

-

Cyanine5 NHS ester bromide

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare the Protein Solution:

-

Prepare the Dye Stock Solution:

-

Calculate the Required Volume of Dye:

-

Perform the Labeling Reaction:

-

Purify the Conjugate:

-

Separate the labeled protein from the unreacted dye and the NHS leaving group using a size-exclusion chromatography column (e.g., Sephadex G-25).[9]

-

-

Characterize the Labeled Protein:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

-

Measure the absorbance of the conjugate at 280 nm (for the protein) and at ~650 nm (the absorbance maximum for Cy5).[1]

-

The protein concentration can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein Where CF (Correction Factor) for Cy5 is approximately 0.05.[1]

-

The DOL can then be calculated as: DOL = (Aₘₐₓ × ε_protein) / ([A₂₈₀ - (Aₘₐₓ × CF)] × ε_dye) Where ε_dye for Cy5 is approximately 250,000 M⁻¹cm⁻¹.[1]

-

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low Labeling Efficiency | Incorrect buffer pH.[1][7] | Verify the pH of the protein solution is between 8.2 and 8.5 before adding the dye.[1][7] |

| Low protein concentration.[1][7] | Concentrate the protein solution to at least 2 mg/mL.[1][7] | |

| Inactive (hydrolyzed) dye.[1] | Use fresh, anhydrous DMSO or DMF to prepare the dye stock solution and use it immediately. Store the solid dye desiccated at -20°C.[1] | |

| Presence of primary amines in the buffer.[3][5] | Dialyze the protein against a buffer free of primary amines, such as PBS, before starting the reaction.[2] | |

| Protein Precipitation | Poor dye solubility in the aqueous buffer.[1] | Add the dye stock solution slowly to the protein solution while vortexing to ensure rapid mixing.[1] |

| Protein instability at the reaction pH or in the presence of organic solvent. | Optimize the reaction conditions, such as lowering the temperature or reducing the amount of organic solvent. |

Table 3: Troubleshooting Guide

References

- 1. benchchem.com [benchchem.com]

- 2. abpbio.com [abpbio.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. acebiolab.com [acebiolab.com]

- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 6. m.youtube.com [m.youtube.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. pdf.dutscher.com [pdf.dutscher.com]

- 9. interchim.fr [interchim.fr]

An In-depth Technical Guide to Cyanine5 NHS Ester: Excitation, Emission, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties and applications of Cyanine5 (Cy5) N-hydroxysuccinimide (NHS) ester, a widely used fluorescent dye in biological research. We will delve into its excitation and emission characteristics, provide detailed experimental protocols for its use in labeling biomolecules, and illustrate key concepts with diagrams.

Core Spectroscopic Properties of Cyanine5 NHS Ester

Cyanine5 is a far-red fluorescent dye known for its high molar extinction coefficient and good quantum yield, making it a popular choice for a variety of fluorescence-based assays.[1][2][3] Its emission in the far-red spectrum is advantageous due to reduced autofluorescence from biological samples, leading to an improved signal-to-noise ratio.[1][4] The NHS ester functional group allows for the straightforward and efficient labeling of primary amines, such as those found on lysine (B10760008) residues of proteins and amine-modified oligonucleotides.[2][3][4]

The key quantitative spectral and physical properties of Cy5 NHS ester are summarized in the table below. It is important to note that while the core fluorophore is the same, slight variations in these values may be reported by different suppliers due to measurement conditions and the specific formulation (e.g., presence of sulfo groups for increased water solubility).[2][]

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 646 - 651 nm | [1][2][3] |

| Emission Maximum (λem) | 662 - 671 nm | [1][2][4] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [1][3] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | [1][3] |

| Recommended Laser Lines | 633 nm, 647 nm | [2][4] |

| Solubility | Good in DMSO, DMF; low in water | [6] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | [3] |

| Target Functional Group | Primary amines (-NH₂) | [2][3] |

Experimental Protocols

Protein Labeling with Cyanine5 NHS Ester

This protocol provides a general guideline for labeling proteins, such as antibodies, with Cy5 NHS ester. Optimization may be required for specific proteins and applications.

Materials:

-

Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

-

Cyanine5 NHS ester

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Protein Preparation:

-

Ensure the protein is in an amine-free buffer. If buffers containing Tris or glycine (B1666218) are used, the protein must be dialyzed against PBS.

-

The protein concentration should ideally be between 2 and 10 mg/mL for optimal labeling efficiency.[7]

-

Adjust the pH of the protein solution to 8.5 ± 0.5 by adding a small volume of the reaction buffer.

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of Cy5 NHS ester in anhydrous DMSO or DMF.[7] This should be done immediately before use as the NHS ester is susceptible to hydrolysis.

-

-

Conjugation Reaction:

-

The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10-fold molar excess of dye is often recommended.[7]

-

Slowly add the calculated volume of the Cy5 NHS ester stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the Cy5-labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against PBS.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5 (around 650 nm). A correction factor for the dye's absorbance at 280 nm must be applied.

-

Visualizations

Chemical Reaction of Cy5 NHS Ester with a Primary Amine

Caption: Reaction of Cy5 NHS ester with a primary amine.

Experimental Workflow for Protein Labeling

Caption: Workflow for labeling proteins with Cy5 NHS ester.

Application in Cellular Signaling: Immunofluorescence Detection of a Phosphorylated Kinase

Cy5-labeled antibodies are frequently used in immunofluorescence microscopy to visualize the localization and activation of specific proteins within cells, providing insights into cellular signaling pathways. For instance, a Cy5-conjugated secondary antibody can be used to detect a primary antibody that specifically recognizes a phosphorylated (activated) signaling kinase.

Caption: Immunofluorescence detection of a signaling kinase.

References

- 1. PE-Cy®5 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]

- 2. [PDF] Labeling of Antibodies with Cy3‐, Cy3.5‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]

- 3. Cy5 fluorescent antibodies | Sigma-Aldrich [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 6. Direct eye visualization of Cy5 fluorescence for immunocytochemistry and in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cy®5.5 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cyanine5 NHS Ester Labeling Chemistry

This guide provides a comprehensive overview of the chemistry, protocols, and critical factors involved in labeling biomolecules with Cyanine5 (Cy5) N-hydroxysuccinimide (NHS) ester. Cy5 is a bright, far-red fluorescent dye widely used for covalently labeling proteins, antibodies, and other amine-containing molecules for applications in fluorescence microscopy, flow cytometry, and immunoassays.[1][2] The NHS ester is the most common amine-reactive functional group used for this purpose due to its high reactivity and ability to form stable amide bonds.[2][3]

Core Labeling Chemistry

The fundamental principle of Cy5 NHS ester chemistry is the reaction between the N-hydroxysuccinimide ester functional group and a primary amine (-NH₂).[1] This reaction, a nucleophilic acyl substitution, targets the primary amines found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[1][4] The amine's nucleophilic nitrogen atom attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond, covalently attaching the Cy5 dye to the target molecule, and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3][5]

Critical Parameters for Successful Labeling

The efficiency and reproducibility of the labeling reaction are highly dependent on several experimental conditions. Optimizing these factors is crucial for achieving the desired degree of labeling without compromising the biological activity of the target molecule.

| Parameter | Recommended Range/Condition | Rationale & Notes | Citations |

| Reaction pH | 8.2 - 9.0 (Optimal: 8.3 - 8.5) | The primary amine must be deprotonated to be nucleophilic. Below pH 8, the reaction slows significantly. Above pH 9, hydrolysis of the NHS ester rapidly increases, inactivating the dye. | [4][6][7][8] |

| Buffer Composition | Amine-free buffers (e.g., PBS, 0.1 M Sodium Bicarbonate, HEPES) | Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for the dye, drastically reducing labeling efficiency. | [7][9][10][11] |

| Protein Concentration | 2 - 10 mg/mL | Higher protein concentrations favor the labeling reaction over the competing hydrolysis reaction, improving efficiency. | [7][9][10] |

| Dye to Protein Molar Ratio | 5:1 to 20:1 (start with 10:1) | This ratio needs to be empirically determined for each protein. Too low a ratio results in a low degree of labeling, while too high a ratio can lead to over-labeling, protein precipitation, and fluorescence self-quenching. | [1][9][12] |

| Reaction Temperature & Time | Room temperature for 1-2 hours or 4°C overnight | Lower temperatures can minimize dye hydrolysis but may require longer incubation times to achieve sufficient labeling. | [4][10][13] |

| Dye Preparation & Storage | Dissolve in anhydrous DMSO or DMF immediately before use. | Cy5 NHS ester is moisture-sensitive and will hydrolyze if not stored and handled properly. Unused dye powder should be stored desiccated at -20°C, protected from light. | [4] |

Detailed Experimental Protocol: Antibody Labeling

This protocol provides a general guideline for labeling 1 mg of a typical IgG antibody (MW ~150 kDa). Optimization is often required.

Methodology

-

Protein Preparation :

-

If the protein solution contains interfering substances like Tris, glycine, or sodium azide, it must be purified.[7][9] Dialyze the protein against an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4, or 0.1 M sodium bicarbonate, pH 8.3).

-

Adjust the protein concentration to 2-10 mg/mL.[7] Labeling efficiency is significantly reduced at concentrations below 2 mg/mL.[9]

-

-

Cy5 NHS Ester Stock Solution Preparation :

-

Allow the vial of Cy5 NHS ester to warm to room temperature before opening to prevent moisture condensation.[4]

-

Add the appropriate volume of fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a 10 mg/mL or 10 mM stock solution.[4][9] Vortex thoroughly until all the dye is dissolved.

-

This solution should be used immediately.[4] If short-term storage is necessary, aliquot into single-use volumes and store at -20°C for no more than two weeks.[4]

-

-

Labeling Reaction :

-

Calculate the volume of the dye stock solution needed to achieve the desired molar excess (e.g., a 10-fold molar excess over the protein).[12]

-

Add the calculated volume of the dye stock to the protein solution while gently vortexing or stirring. This ensures rapid mixing and prevents localized high concentrations of the dye which could cause precipitation.[4]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light to prevent photobleaching.[4][6]

-

-

Purification of the Labeled Conjugate :

-

It is crucial to remove unreacted, free dye to ensure accurate characterization and prevent background signal in downstream applications.[4]

-

Common purification methods include gel filtration (e.g., Sephadex G-25 spin columns) or extensive dialysis against a suitable storage buffer (e.g., PBS).[4][14]

-

Characterization and Data Presentation

The most important characteristic of a labeled protein is the Degree of Labeling (DOL), also known as the Degree of Substitution (DOS). This value represents the average number of dye molecules conjugated to each protein molecule.[9] An optimal DOL for most antibodies is typically between 2 and 10.[1][9]

Calculating the Degree of Labeling (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths:

-

~650 nm: The absorbance maximum of Cy5 (A_dye).

-

280 nm: The absorbance maximum for most proteins (A_prot).

A correction factor (CF) is required because the Cy5 dye also absorbs light at 280 nm.[4]

Formula for DOL:

-

Protein Concentration (M): [Protein] = (A₂₈₀ - (A_dye × CF)) / ε_protein

-

Dye Concentration (M): [Dye] = A_dye / ε_dye

-

Degree of Labeling (DOL): DOL = [Dye] / [Protein]

| Parameter | Symbol | Value |

| Molar Extinction Coefficient of Cy5 | ε_dye | ~250,000 M⁻¹cm⁻¹ at ~650 nm |

| Molar Extinction Coefficient of IgG | ε_protein | ~210,000 M⁻¹cm⁻¹ at 280 nm |

| Correction Factor for Cy5 at 280 nm | CF | ~0.05 (i.e., A₂₈₀ contribution is 5% of A₆₅₀) |

Citation for table values:[2][4][8]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) | Citations |

| Low or No Labeling | Incorrect Buffer pH: pH is too low (<8.0), so amines are protonated and non-reactive. | Verify the pH of the final protein-buffer mixture is between 8.2 and 8.5 before adding the dye. | [4][7] |

| Inactive Dye: The Cy5 NHS ester has been hydrolyzed due to moisture or improper storage. | Use fresh, anhydrous DMSO/DMF. Ensure the dye vial is warmed to RT before opening. Store dye desiccated at -20°C. | [4] | |

| Interfering Substances: Buffer contains primary amines (Tris, glycine) or other nucleophiles (azide). | Dialyze the protein extensively against an amine-free buffer (e.g., PBS, bicarbonate) before labeling. | [9][10][11] | |

| Low Protein Concentration: Reaction kinetics favor dye hydrolysis over labeling. | Concentrate the protein solution to at least 2 mg/mL, with 10 mg/mL being optimal. | [4][7] | |

| Low Fluorescence Signal | Over-labeling (Self-Quenching): DOL is too high, causing the dye molecules to quench each other's fluorescence. | Reduce the dye-to-protein molar ratio in the labeling reaction. A DOL between 2 and 10 is often optimal. | [2][9] |

| Photobleaching: The sample was exposed to excessive light during labeling or imaging. | Protect the dye and conjugate from light at all stages. Use antifade reagents during imaging. | [4][11] | |

| Precipitation During Reaction | Poor Dye Solubility: The dye was not fully dissolved or was added too quickly. | Ensure the dye is completely dissolved in DMSO/DMF before use. Add the dye solution slowly to the protein solution while vortexing. | [4] |

| Protein Instability: The addition of organic solvent (DMSO/DMF) or the change in pH destabilized the protein. | Keep the volume of organic solvent to a minimum (<10% of total reaction volume). Ensure the protein is stable at the reaction pH. | [12] |

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 4. benchchem.com [benchchem.com]

- 5. glenresearch.com [glenresearch.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. pdf.dutscher.com [pdf.dutscher.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. abcam.com [abcam.com]

Cyanine5 NHS Ester: A Technical Guide for Labeling Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cyanine5 (Cy5) N-hydroxysuccinimide (NHS) ester, a widely used fluorescent dye for labeling primary amines in biomolecules. This guide covers the core principles of Cy5 NHS ester chemistry, detailed experimental protocols, and its application in studying cellular signaling pathways.

Introduction to Cyanine5 NHS Ester

Cyanine5 is a bright, far-red fluorescent dye known for its high photostability and intense fluorescence emission, making it an ideal choice for a variety of biological imaging and detection applications.[1][2] Its emission spectrum falls within a range where biological specimens exhibit minimal autofluorescence, leading to an improved signal-to-noise ratio.[3] The N-hydroxysuccinimide (NHS) ester functional group allows for the efficient and specific covalent labeling of primary aliphatic amines, such as the side chain of lysine (B10760008) residues in proteins and amine-modified oligonucleotides.[4] This reaction forms a stable amide bond, ensuring a permanent attachment of the dye to the target molecule.[4]

Core Properties and Quantitative Data

The selection of a fluorescent dye is critically dependent on its photophysical properties. Cy5 NHS ester offers excellent characteristics for various fluorescence-based assays. The following tables summarize the key quantitative data for Cy5 NHS ester and its close analog, Cy5.5 NHS ester.

Table 1: Photophysical and Chemical Properties of Cyanine5 NHS Ester

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 646 - 649 nm | [5][6] |

| Emission Maximum (λem) | 662 - 666 nm | [5][6] |

| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [3][5] |

| Fluorescence Quantum Yield (Φ) | 0.2 - 0.27 | [5][7] |

| Molecular Weight | ~667.54 g/mol (Varies by salt form) | [8][9] |

| A280 Correction Factor (CF280) | 0.04 | [5] |

| A260 Correction Factor (CF260) | 0.03 | [5] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | |

| Reactivity | Primary amines | |

| Solubility | Good in DMSO, DMF; Poor in water | [8][9] |

Table 2: Photophysical and Chemical Properties of Cyanine5.5 NHS Ester

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 673 nm | [10] |

| Emission Maximum (λem) | 707 nm | [10] |

| Molar Extinction Coefficient (ε) | 209,000 cm⁻¹M⁻¹ | [10] |

| Fluorescence Quantum Yield (Φ) | 0.2 | [10] |

| Molecular Weight | ~767.7 g/mol | [10][11] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | [10] |

| Reactivity | Primary amines | [10] |

| Solubility | Good in DMSO, DMF, DCM | [10] |

Experimental Protocols

The following section provides a detailed methodology for labeling proteins with Cyanine5 NHS ester, including reagent preparation, the labeling reaction, and purification of the conjugate.

Reagent and Buffer Preparation

-

Protein Solution:

-

The protein to be labeled should be dissolved in an amine-free buffer, such as phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate buffer.

-

The optimal pH for the labeling reaction is between 8.3 and 8.5.

-

Buffers containing primary amines, such as Tris or glycine, are not suitable as they will compete with the target protein for reaction with the NHS ester.

-

-

Cyanine5 NHS Ester Stock Solution:

-

Allow the vial of Cy5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Dissolve the Cy5 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mg/mL.

-

This stock solution should be prepared fresh before each labeling reaction.

-

Protein Labeling Protocol

-

Determine Molar Ratio:

-

Calculate the desired molar ratio of dye to protein. A common starting point is a 10- to 20-fold molar excess of the dye. The optimal ratio may need to be determined empirically for each protein.

-

-

Reaction Setup:

-

Add the calculated volume of the Cy5 NHS ester stock solution to the protein solution.

-

The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept below 10% to avoid protein denaturation.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.

-

Purification of the Labeled Protein

After the labeling reaction, it is crucial to remove any unreacted or hydrolyzed dye from the protein-dye conjugate. Common purification methods include:

-

Size-Exclusion Chromatography (Gel Filtration):

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).

-

Apply the reaction mixture to the top of the column.

-

The larger, labeled protein will elute first, while the smaller, free dye molecules will be retained and elute later. Collect the fractions containing the colored, labeled protein.

-

-

Spin Columns:

-

For smaller sample volumes, spin columns pre-packed with a size-exclusion resin are a convenient and rapid purification method.

-

Follow the manufacturer's protocol for column equilibration and sample application. The labeled protein is collected in the eluate after centrifugation.

-

Determination of Degree of Labeling (DOL)

The degree of labeling, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically:

-

Measure the absorbance of the purified conjugate at 280 nm (A_prot_) and the absorbance maximum of Cy5 (around 650 nm, A_dye_).

-

Calculate the protein concentration using the following formula:

-

Protein Concentration (M) = [A_prot_ - (A_dye_ × CF₂₈₀)] / ε_prot_

-

Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically ~0.04 for Cy5) and ε_prot_ is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the dye concentration:

-

Dye Concentration (M) = A_dye_ / ε_dye_

-

Where ε_dye_ is the molar extinction coefficient of Cy5 at its absorbance maximum (250,000 M⁻¹cm⁻¹).

-

-

Calculate the DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

An optimal DOL for most applications is typically between 2 and 7.

Visualizing Experimental Workflows and Signaling Pathways

Cyanine5 NHS Ester Labeling Workflow

The following diagram illustrates the general workflow for labeling a primary amine-containing biomolecule with Cyanine5 NHS ester.

Caption: Workflow for labeling biomolecules with Cy5 NHS ester.

Application in Studying the EGFR Signaling Pathway

Fluorescently labeled ligands are powerful tools for studying receptor-ligand interactions and downstream signaling events. For instance, Cy5-labeled Epidermal Growth Factor (EGF) can be used to visualize and quantify the binding and internalization of the EGF Receptor (EGFR), a key player in cell proliferation and cancer.[12][13] The following diagram depicts a simplified representation of the EGFR signaling pathway that can be investigated using fluorescently labeled molecules.

Caption: Simplified EGFR signaling pathway.

Conclusion

Cyanine5 NHS ester is a versatile and robust tool for fluorescently labeling primary amines in a wide range of biomolecules. Its excellent photophysical properties and straightforward labeling chemistry make it a valuable reagent for researchers in various fields, including cell biology, proteomics, and drug discovery. By following the detailed protocols outlined in this guide, scientists can effectively conjugate Cy5 to their molecules of interest and apply these fluorescent probes to investigate complex biological processes, such as cellular signaling pathways.

References

- 1. Recent Advances in Fluorescent Labeling Techniques for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 5. Cyanine5 NHS ester , Cy5 NHS ester | AxisPharm [axispharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 8. Cyanine 5 NHS ester (A270169) | Antibodies.com [antibodies.com]

- 9. Lumiprobe Cyanine5 NHS ester, 1263093-76-0, 25mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 10. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]

- 11. medkoo.com [medkoo.com]

- 12. Visualization of epidermal growth factor (EGF) receptor aggregation in plasma membranes by fluorescence resonance energy transfer. Correlation of receptor activation with aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyanine5 NHS Ester Bromide

For researchers, scientists, and professionals in drug development, precise and detailed information on labeling reagents is paramount for reproducible and accurate experimental outcomes. This guide provides a comprehensive overview of Cyanine5 N-hydroxysuccinimide (NHS) ester bromide, a widely used fluorescent dye for labeling biomolecules.

Core Properties of Cyanine5 NHS Ester Bromide

Cyanine5 (Cy5) is a fluorescent dye that belongs to the cyanine (B1664457) family, known for its high molar extinction coefficient and fluorescence quantum yield in the far-red region of the electromagnetic spectrum. The NHS ester functional group allows for the covalent attachment of the dye to primary amino groups (-NH2) on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, forming a stable amide bond. This makes it a valuable tool for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1]

The bromide salt of Cyanine5 NHS ester is one of several available forms of this reactive dye. It is important to note that the molecular weight of the compound can vary depending on the counter-ion present (e.g., bromide, chloride, tetrafluoroborate).

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C36H42BrN3O4 | [2][3] |

| Molecular Weight | 660.64 g/mol | [2] |

| Excitation Maximum (λex) | ~646 nm | [4][5] |

| Emission Maximum (λem) | ~662 nm | [4][5] |

| Molar Extinction Coefficient | ~250,000 cm-1M-1 | [5] |

| Fluorescence Quantum Yield | ~0.2 | [5] |

| Solubility | Good in DMSO and DMF; poorly soluble in water | [4][5] |

| Storage | Store at -20°C, desiccated and protected from light | [1][5] |

Chemical Structure

The chemical structure of the Cyanine5 NHS ester cation is depicted below. The associated counter-ion in this specific formulation is a bromide anion (Br-).

Caption: Chemical structure of the Cyanine5 NHS ester cation.

Experimental Protocols

The following sections provide detailed methodologies for labeling biomolecules with Cyanine5 NHS ester. The optimal conditions, particularly the molar ratio of dye to the biomolecule, may require optimization depending on the specific application and the molecule being labeled.

General Protocol for Labeling Proteins with Cyanine5 NHS Ester

This protocol is a general guideline for the covalent labeling of proteins.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reagents:

-

Allow the vial of Cyanine5 NHS ester to warm to room temperature before opening to prevent moisture condensation.[1]

-

Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF. For example, dissolve 1 mg of Cyanine5 NHS ester in 100 µL of DMSO to create a 10 mg/mL solution.[1][4] This solution should be prepared fresh.[1]

-

Ensure the protein solution is at an optimal concentration (typically 1-10 mg/mL) in an amine-free buffer. The pH of the protein solution should be adjusted to 8.3-8.5 using the reaction buffer.[4][6]

-

-

Calculation of Reagents:

-

Determine the desired molar excess of the dye to the protein. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[1]

-

The required amount of NHS ester can be calculated using the following formula: NHS_ester_weight [mg] = Molar_excess × Protein_weight [mg] × NHS_ester_MW [Da] / Protein_MW [Da][4][6]

-

-

Labeling Reaction:

-

Quenching the Reaction:

-

Add the quenching reagent to the reaction mixture to stop the labeling reaction by reacting with any unreacted NHS ester.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye and other small molecules using a suitable purification method, such as size-exclusion chromatography (e.g., a spin desalting column).[1]

-

-

Determination of Degree of Labeling (DOL):

Experimental Workflow Diagram

The following diagram illustrates the general workflow for labeling an antibody with Cyanine5 NHS ester.

Caption: Workflow for labeling antibodies with Cyanine5 NHS ester.

This guide provides essential technical information and protocols for the effective use of this compound in your research. Adherence to these guidelines, with appropriate optimization for specific experimental contexts, will contribute to the successful labeling of your biomolecules of interest.

References

Methodological & Application

Application Notes and Protocols for Cyanine5 NHS Ester Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine5 (Cy5) NHS ester is a widely used amine-reactive fluorescent dye for the covalent labeling of proteins, peptides, and other biomolecules. The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable amide bond. This labeling method is instrumental in a multitude of applications, including immunofluorescence, flow cytometry, western blotting, and fluorescence microscopy, enabling the sensitive detection and visualization of proteins of interest.

This document provides a detailed protocol for the successful labeling of proteins with Cyanine5 NHS ester, including reagent preparation, reaction conditions, purification of the labeled conjugate, and methods for determining the degree of labeling.

Materials and Reagents

-

Protein of interest (in an amine-free buffer)

-

Cyanine5 NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer (pH 8.3-8.5)[1][2]

-

Purification/storage buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.2-7.4)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or spin desalting columns[3][4]

-

Spectrophotometer

Experimental Protocols

Protocol 1: Protein Preparation

-

Ensure the protein solution is in a buffer that does not contain primary amines (e.g., Tris or glycine), as these will compete with the labeling reaction.[3]

-

If necessary, dialyze the protein against the Reaction Buffer (0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5).

-

The optimal protein concentration for labeling is between 2-10 mg/mL.[3][4]

Protocol 2: Cyanine5 NHS Ester Stock Solution Preparation

-

Immediately before use, prepare a stock solution of Cyanine5 NHS ester in anhydrous DMF or DMSO at a concentration of 10 mg/mL.[3]

-

Vortex the solution until the dye is completely dissolved. The stock solution can be stored at -20°C for up to two weeks, protected from light and moisture.[3][4]

Protocol 3: Labeling Reaction

-

Molar Excess Calculation: Determine the desired molar excess of Cy5 NHS ester to protein. A starting point of a 10- to 20-fold molar excess is recommended for antibodies.[5] The optimal ratio may need to be determined empirically for each protein. The following formula can be used to calculate the required amount of dye: Mass of Cy5 (mg) = (Molar excess of dye / 1) * (Mass of protein (mg) / MW of protein (Da)) * MW of Cy5 NHS ester (Da)

-

Add the calculated volume of the Cy5 NHS ester stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[3][6] For some proteins, incubation at 4°C overnight may be beneficial to minimize hydrolysis of the NHS ester.[7]

Protocol 4: Purification of the Labeled Protein

It is crucial to remove unconjugated Cy5 dye after the labeling reaction to prevent high background and inaccurate results.[8]

-

Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the labeled protein from free dye.[9]

-

Equilibrate a suitable SEC column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS).[4]

-

Apply the reaction mixture to the top of the column.

-

Elute the labeled protein with the storage buffer. The larger labeled protein will elute first, while the smaller, unconjugated dye molecules will be retained and elute later.

-

Collect the fractions containing the colored, labeled protein.

-

-

Spin Desalting Columns: For smaller sample volumes, spin columns provide a rapid purification method.[8]

-

Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

-

Equilibrate the column with the desired storage buffer.

-

Load the labeling reaction mixture onto the column.

-

Centrifuge to collect the purified, labeled protein. The free dye will be retained in the column resin.[8]

-

Protocol 5: Characterization of the Labeled Protein

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the dye-to-protein ratio, is the average number of dye molecules conjugated to each protein molecule. An optimal DOL is typically between 2 and 7 for antibodies.[5]

-

Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of Cy5 (~650 nm, Amax).[10]

-

Calculate the concentration of the protein and the dye using the following formulas based on the Beer-Lambert law:

-

Corrected A280 (A280corr) = A280 - (Amax * CF)

-

Where CF is the correction factor for the absorbance of Cy5 at 280 nm (typically around 0.04-0.05).

-

-

Protein Concentration (M) = A280corr / ε_protein

-

Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Dye Concentration (M) = Amax / ε_Cy5

-

Where ε_Cy5 is the molar extinction coefficient of Cy5 at its Amax (~250,000 M⁻¹cm⁻¹).

-

-

Degree of Labeling (DOL) = Dye Concentration (M) / Protein Concentration (M)

-

Data Presentation

The following table summarizes typical quantitative data for Cy5 labeling of common proteins.

| Protein | Molar Excess of Cy5 NHS Ester | Typical Degree of Labeling (DOL) | Reference |

| Bovine Serum Albumin (BSA) | Not specified | 2-7 | [11] |

| Immunoglobulin G (IgG) | 10:1 to 20:1 | 2-7 | [5] |

| Immunoglobulin G (IgG) | Not specified | 3-5 | [12] |

Mandatory Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. benchchem.com [benchchem.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

- 11. BSA, Cy5 labeled [nanocs.net]

- 12. broadpharm.com [broadpharm.com]

Step-by-Step Guide for Antibody Conjugation with Cyanine5

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the covalent conjugation of antibodies with Cyanine5 (Cy5), a widely used fluorescent dye in various research and diagnostic applications. The protocol details the necessary materials, reagents, and procedures to ensure successful and reproducible antibody labeling for use in techniques such as flow cytometry, immunofluorescence microscopy, and in vivo imaging.

Cyanine5 is a fluorescent dye that belongs to the cyanine (B1664457) family and emits light in the far-red region of the spectrum (approximately 670 nm).[1] The N-hydroxysuccinimide (NHS) ester functional group of Cy5 readily reacts with primary amino groups (-NH2) on the antibody, such as the side chain of lysine (B10760008) residues, to form a stable amide bond.[1]

Materials and Reagents

Proper preparation and storage of all materials and reagents are critical for successful conjugation.

| Material/Reagent | Specifications | Storage Conditions |

| Antibody | Purified IgG, 1-10 mg/mL in an amine-free buffer (e.g., PBS). | 4°C or -20°C |

| Cy5 NHS ester | Amine-reactive succinimidyl ester. | < -15°C, desiccated, and protected from light.[1][2] |

| Anhydrous Solvent | High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). | Room temperature, desiccated.[1] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5-9.5 or 0.1 M Sodium Phosphate, pH 7.2-7.4.[1] | Room temperature |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.[1] | Room temperature |

| Purification Column | Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or equivalent size exclusion chromatography column.[1] | Room temperature |

| Storage Buffer | 10 mM Tris, 150 mM NaCl, 0.1% (w/v) NaN3, pH 8.2.[3] | 4°C |

Experimental Protocols

This section outlines the detailed methodology for antibody conjugation with Cy5.

Antibody Preparation

It is crucial that the antibody is in a buffer free of primary amines (e.g., Tris) and sodium azide (B81097), as these will compete with the labeling reaction.[3][4]

-

Buffer Exchange: If the antibody solution contains interfering substances, perform a buffer exchange into the Reaction Buffer. This can be achieved through dialysis against 1X PBS (pH 7.2-7.4) or by using a desalting column.[1][4]

-

Concentration Adjustment: For optimal results, adjust the antibody concentration to at least 2 mg/mL.[4] Consistent antibody concentrations should be used for reproducible conjugations.[4]

-

Determine Antibody Concentration: Measure the antibody concentration after buffer exchange. For an IgG, an absorbance at 280 nm (A280) of 1.4 corresponds to a concentration of 1 mg/mL.[3][4]

Conjugation Reaction

The efficiency of the labeling reaction is dependent on the pH of the reaction buffer and the molar ratio of dye to antibody.[1] An optimal pH is between 8.0 and 9.0.[1]

Caption: Experimental workflow for Cy5 antibody conjugation.

-

Prepare Cy5 Stock Solution: Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[3][4] It is critical to not delay this step as the reactive Cy5 is unstable.[4]

-

Calculate Molar Ratio: The optimal molar ratio of Cy5 to antibody can vary. A good starting point is to test molar ratios of 3:1, 5:1, and 7:1.[4] For an optimal ratio of 5:1, add 40 µg of Cy5 per mg of antibody.[3][4]

-

Initiate the Reaction: Add the calculated amount of Cy5 stock solution to the prepared antibody solution. Mix immediately.[3][4]

-

Incubation: Wrap the reaction tube in aluminum foil to protect it from light and incubate at room temperature for 1 hour with gentle rotation.[3][4]

Purification of the Conjugate

After the incubation period, it is necessary to remove any unreacted Cy5 from the conjugated antibody.

-

Purification Method: Use a desalting column or gel filtration to separate the antibody-Cy5 conjugate from free Cy5 molecules.[3][4]

-

Buffer Exchange: During purification, exchange the buffer to a suitable "Storage Buffer".[3]

-

Collect Fractions: Collect the colored fractions containing the protein.

Characterization of the Conjugate

Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.[5][6] An optimal DOL is typically between 2 and 7.[1] Over-labeling can lead to solubility issues and fluorescence quenching, while under-labeling results in a weak signal.[4][5]

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of Cy5 (~650 nm).[5]

Caption: Logical relationship for DOL calculation.

Formula for DOL Calculation:

DOL = (A_max_ × ε_protein_) / ((A_280_ - (A_max_ × CF)) × ε_dye_)

Where:

-

A_max_ : Absorbance of the conjugate at the maximum absorbance wavelength of Cy5 (~650 nm).

-

A_280_ : Absorbance of the conjugate at 280 nm.

-

ε_protein_ : Molar extinction coefficient of the antibody at 280 nm (for IgG, typically 210,000 M⁻¹cm⁻¹).[5]

-

ε_dye_ : Molar extinction coefficient of Cy5 at its λ_max_ (typically 250,000 M⁻¹cm⁻¹).[5]

-

CF : Correction factor to account for the dye's absorbance at 280 nm (for Cy5, this is approximately 0.04).[5][7]

Example Calculation:

Given the following measured absorbance values for a Cy5-IgG conjugate:

-

A_max_ (at 650 nm) = 0.8

-

A_280_ = 1.5

-

Concentration of Dye: [Cy5] = 0.8 / 250,000 M⁻¹cm⁻¹ = 3.2 x 10⁻⁶ M[5]

-

Corrected A_280_: Corrected A_280_ = 1.5 - (0.8 × 0.04) = 1.468[5]

-

Concentration of Protein: [IgG] = 1.468 / 210,000 M⁻¹cm⁻¹ = 6.99 x 10⁻⁶ M[5]

-

Degree of Labeling (DOL): DOL = (3.2 x 10⁻⁶ M) / (6.99 x 10⁻⁶ M) ≈ 4.6[5]

The DOL for this Cy5-IgG conjugate is approximately 4.6.[5]

Storage of the Conjugate

For optimal stability, store the purified antibody-Cy5 conjugate at a concentration greater than 1 mg/mL. The conjugate solution can be stored at 4°C for up to two months in the presence of 2 mM sodium azide and protected from light.[2] For long-term storage, it is recommended to store the conjugate at -20°C.[7][8]

Summary of Key Parameters

| Parameter | Recommended Value/Range | Notes |

| Antibody Concentration | ≥ 2 mg/mL | Higher concentrations can improve labeling efficiency.[4] |

| Reaction Buffer pH | 8.0 - 9.5 | Critical for the reaction between NHS ester and primary amines.[1] |

| Cy5:Antibody Molar Ratio | 3:1 to 7:1 | Start with a range to determine the optimal ratio for your antibody.[4] |

| Incubation Time | 1 hour | At room temperature, protected from light.[3][4] |

| Optimal Degree of Labeling (DOL) | 2 - 7 | Balances signal intensity with potential quenching and loss of antibody function.[1] |

References

Application Notes: Cyanine5 NHS Ester Labeling of Oligonucleotides

For Research, Scientific, and Drug Development Professionals

Introduction

Cyanine5 (Cy5) is a fluorescent dye widely used for labeling biomolecules due to its bright fluorescence in the far-red region of the spectrum (excitation ~650 nm, emission ~670 nm).[1][2] This spectral range minimizes autofluorescence from biological samples, providing a high signal-to-noise ratio.[2][3] The N-hydroxysuccinimide (NHS) ester functional group of Cy5 reacts efficiently and specifically with primary aliphatic amines to form a stable, covalent amide bond.[1][3][4] This makes Cy5 NHS ester an ideal reagent for labeling synthetic oligonucleotides that have been modified to contain a primary amine group (e.g., via an Amino Modifier C6) at the 5', 3', or an internal position.[1][][6]

These fluorescently labeled oligonucleotides are critical tools for a multitude of applications, including Fluorescence In-Situ Hybridization (FISH), qPCR probes, microarray analysis, and fluorescence microscopy.[6][7][8][9] This document provides a detailed protocol for the efficient labeling of amine-modified oligonucleotides with Cy5 NHS ester, subsequent purification, and quality control.

Chemical Principle

The labeling reaction is a nucleophilic acyl substitution. The primary amine on the modified oligonucleotide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is highly dependent on pH; an alkaline environment (pH 8.3-9.3) is required to deprotonate the primary amine, thereby increasing its nucleophilicity.[1][4][10] It is crucial to use amine-free buffers (e.g., bicarbonate or borate) to prevent competition with the intended reaction.[1][11][12]

Caption: Chemical reaction of Cy5 NHS ester with an amine-modified oligonucleotide.

Experimental Protocols

Materials and Reagents

-

Amine-modified oligonucleotide: Lyophilized, with a primary amine modification.

-

Cyanine5 (Cy5) NHS Ester: Store desiccated and protected from light at -20°C.[1][2][3]

-

Anhydrous Dimethyl Sulfoxide (DMSO): High-purity, amine-free.[1][4]

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.3.[1] Crucially, avoid buffers containing primary amines like Tris. [1][13]

-

Nuclease-free water.

-

Purification reagents:

-

Ethanol (B145695) Precipitation: 3 M Sodium Acetate (B1210297) (pH 5.2), 100% ethanol (cold), 70% ethanol (cold).[1][13]

-

Size-Exclusion Chromatography: Sephadex G-25 columns (e.g., NAP-10).

-

Reverse-Phase HPLC: Acetonitrile (B52724) (HPLC grade), 0.1 M Triethylammonium (B8662869) acetate (TEAA) buffer.[1]

-

Reagent Preparation

-

Oligonucleotide Solution: Dissolve the lyophilized amine-modified oligonucleotide in the labeling buffer to a final concentration of 0.3-0.8 mM.[1] Vortex and centrifuge briefly.

-

Cy5 NHS Ester Stock Solution: Immediately before use, warm the vial of Cy5 NHS ester to room temperature. Prepare a 10-20 mg/mL stock solution in anhydrous DMSO.[1] Vortex until fully dissolved. This solution is moisture-sensitive and should be used promptly.[1][11]

Labeling Reaction Workflow

Caption: Experimental workflow for Cy5 oligonucleotide labeling.

Labeling Procedure

-

In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with the freshly prepared Cy5 NHS ester stock solution. A molar excess of dye to oligonucleotide is typically used.

-

Vortex the reaction mixture gently and incubate for 1-4 hours at room temperature, protected from light.[4][13] Overnight incubation is also possible.[14]

-

Proceed immediately to the purification step.

Purification of Labeled Oligonucleotide

Purification is essential to remove unreacted free dye and any unlabeled oligonucleotides, which can interfere with downstream applications.[15][16]

Method 1: Ethanol Precipitation (Recommended for removing bulk free dye)

-

Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the reaction mixture.

-

Add 3 volumes of cold 100% ethanol.

-

Mix well and incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.[1][13]

-

Carefully discard the supernatant, which contains the majority of the unreacted dye.[1]

-

Wash the pellet twice with cold 70% ethanol, centrifuging briefly between washes.[1][13]

-

Air-dry the pellet briefly and resuspend in nuclease-free water or a suitable buffer.

Method 2: Size-Exclusion Chromatography (e.g., Sephadex G-25) This method separates the larger labeled oligonucleotide from the smaller, unreacted dye molecules. Follow the manufacturer's protocol for column equilibration and sample loading. This is an effective method for removing free dye.[11]

Method 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) HPLC provides the highest purity by separating the labeled oligonucleotide from both free dye and unlabeled oligonucleotides.[1][17]

-

Inject the reaction mixture onto a C18 reverse-phase column.[13]

-

Elute using a gradient of acetonitrile in a buffer like 0.1 M triethylammonium acetate (TEAA).[1]

-

Monitor the eluent at both 260 nm (oligonucleotide) and ~650 nm (Cy5 dye).[1]

-

The desired product will show a peak at both wavelengths. Collect and pool these fractions.[1]

Data and Quality Control

After purification, the concentration and labeling efficiency of the Cy5-labeled oligonucleotide must be determined using spectrophotometry (e.g., NanoDrop).

-

Measure Absorbance: Measure the absorbance of the purified solution at 260 nm (A260) and 649 nm (A649, the maximum absorbance for Cy5).[2]

-

Calculate Oligonucleotide Concentration: The absorbance at 260 nm is contributed by both the oligonucleotide and the Cy5 dye. A correction factor is needed.[2]

-

Corrected A260 = A260_measured - (A649_measured × CF260)

-

Oligo Concentration (µM) = (Corrected A260 × Dilution Factor) / ε_oligo × 1000

-

-

Calculate Dye Concentration:

-

Dye Concentration (µM) = (A649_measured × Dilution Factor) / ε_Cy5 × 1000

-

-

Determine Degree of Labeling (DOL):

-

DOL = Dye Concentration (µM) / Oligo Concentration (µM)

-

The DOL indicates the average number of dye molecules per oligonucleotide. For most applications, a DOL between 0.8 and 1.2 is desirable for a singly labeled oligo.

| Parameter | Symbol | Typical Value | Notes |

| Cy5 Molar Extinction Coefficient | ε_Cy5 | 250,000 M⁻¹cm⁻¹ | At 649 nm. This is a constant for the dye.[2] |

| Oligo Molar Extinction Coefficient | ε_oligo | Sequence-dependent | Calculate based on the oligonucleotide sequence. |

| Cy5 Correction Factor at 260 nm | CF260 | ~0.05 | This value corrects for the dye's absorbance at 260 nm.[2] |

| Optimal Reaction pH | pH | 8.3 - 9.3 | Critical for efficient amine deprotonation.[1][4] |

| Recommended Molar Excess (Dye:Oligo) | --- | 5x to 20x | Empirical; may require optimization.[4][10] |

| Expected Degree of Labeling | DOL | 0.8 - 1.2 | For single-labeling reactions. |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency / Low DOL | Incorrect pH: Labeling buffer pH is below 8.3. | Prepare fresh labeling buffer and confirm pH is between 8.5 and 9.3. |

| Amine-containing Buffer: Tris or other amine buffers used. | Use a non-competing buffer like sodium bicarbonate or borate.[1] | |

| Hydrolyzed Cy5 NHS Ester: Dye was exposed to moisture. | Use fresh, anhydrous DMSO. Prepare dye stock solution immediately before use.[11][12] | |

| Poor Quality Oligo: Amine modification is inefficient or degraded. | Use a freshly synthesized and purified amine-modified oligonucleotide. | |

| No Cy5 Signal Post-Labeling | Dye Degradation: Exposure to strong light or ozone. | Protect the reaction and final product from light. Work in a low-ozone environment if possible.[18] |

| Multiple Peaks in HPLC | Incomplete Reaction: Presence of unlabeled oligo. | Increase incubation time or molar excess of dye. |

| Multiple Labeling: Oligo has multiple amine groups. | If only mono-labeling is desired, reduce the molar excess of dye. | |

| Degraded Oligo/Dye: Harsh handling conditions. | Avoid repeated freeze-thaw cycles and prolonged light exposure. |

References

- 1. benchchem.com [benchchem.com]

- 2. goldbio.com [goldbio.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 6. Can Cy5 be used to label DNA oligos? | AAT Bioquest [aatbio.com]

- 7. Oligo Fluorescent Labeling - Bio-Synthesis, Inc. - [biosyn.com]

- 8. stratech.co.uk [stratech.co.uk]

- 9. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]

- 10. interchim.fr [interchim.fr]

- 11. researchgate.net [researchgate.net]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]

- 14. glenresearch.com [glenresearch.com]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]

- 18. Stanford MicroArray Forum - "Problems with Cy5" [cmgm-new.stanford.edu]

Application Notes and Protocols for Cyanine5 Labeling Reactions: A Guide to Calculating Molar Excess

For Researchers, Scientists, and Drug Development Professionals

Introduction